
2,6-Dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
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Overview
Description
2,6-Dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimedone with suitable amines in the presence of catalysts . The reaction conditions often include heating and the use of solvents such as ethanol or benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
2,6-Dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown its potential in developing anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry and similar synthetic routes.
Uniqueness
2,6-Dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential pharmacological applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H15N3 |
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Molecular Weight |
177.25 g/mol |
IUPAC Name |
2,6-dimethyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine |
InChI |
InChI=1S/C10H15N3/c1-7-9(11)5-8-6-13(2)4-3-10(8)12-7/h5H,3-4,6,11H2,1-2H3 |
InChI Key |
JLSANULJGMASJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2CN(CCC2=N1)C)N |
Origin of Product |
United States |
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